molecular formula C9H8N2O2 B14051864 6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B14051864
M. Wt: 176.17 g/mol
InChI Key: AKJKOIARRGCSQF-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a carboxylic acid group at the 1-position and a methyl group at the 6-position further defines its chemical structure. Imidazopyridines are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the imidazo[1,5-a]pyridine core, which can then be functionalized to introduce the carboxylic acid and methyl groups .

Industrial Production Methods

Industrial production of imidazopyridines often involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methylimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-7-8(9(12)13)10-5-11(7)4-6/h2-5H,1H3,(H,12,13)

InChI Key

AKJKOIARRGCSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NC(=C2C=C1)C(=O)O

Origin of Product

United States

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